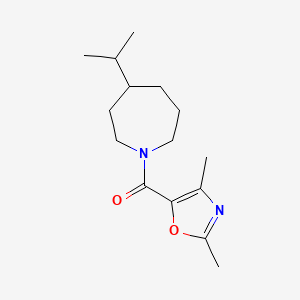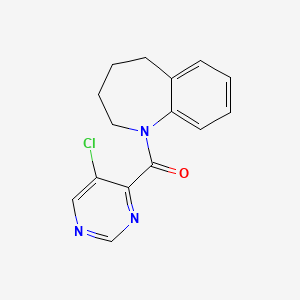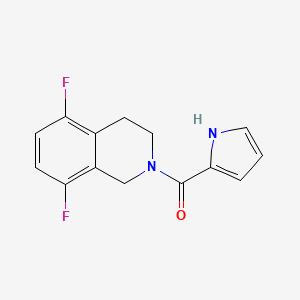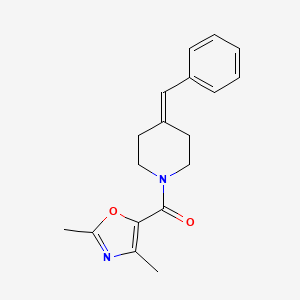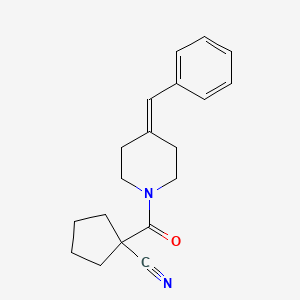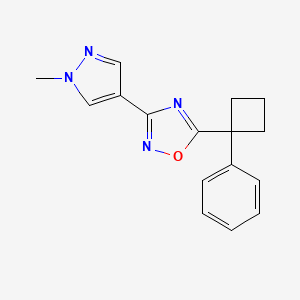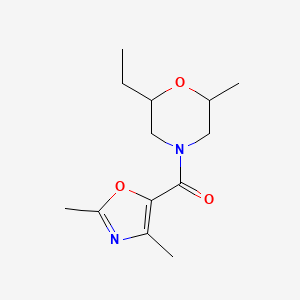
N-(cyclobutylmethyl)-N-phenylacetamide
説明
N-(cyclobutylmethyl)-N-phenylacetamide is a useful research compound. Its molecular formula is C13H17NO and its molecular weight is 203.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Retention Behavior and Biological Activity : Phenylacetamide derivatives, including N-(cyclobutylmethyl)-N-phenylacetamide, show a range of biological activities such as analgesic, anticonvulsant, and cytostatic properties. Their biological activity depends on physical, chemical, and structural properties. Quantitative Structure-Retention Relationships (QSRR) analysis, which predicts biological properties based on chromatographic behaviors, has been applied to these compounds (Đ. Vaštag et al., 2014).
Synthesis Improvement : Technological improvements have been made in the synthesis of N-phenylacetamide using phenylamine and acetic acid, with cyclohexane and toluene-p-sulfonic acid acting as dehydration catalysts (Li Bo-Hong, 2007).
Opioid Agonism : Compounds such as N-(cyclobutylmethyl)-14-methoxymorphinan-6-ones, which are structurally related to this compound, have shown partial or full opioid agonism in pharmacological evaluations (H. Schmidhammer et al., 1989).
N-alkyl-arylcyclohexylamines Synthesis : The synthesis of N-alkyl-arylcyclohexylamines, related to this compound, has been studied. These compounds have been used as psychoactive substances with ketamine-like dissociative effects (J. Wallach et al., 2016).
Anti-Cancer Drug Synthesis : t-Butyl{1-[(p-phenylacetyl)phenyl]cyclobutyl}carbamate, an anti-cancer drug intermediate, has been synthesized using methods involving N-methyl-N-methoxy-2-phenylacetamide (Song Hao, 2011).
Fatty Acid Conjugation in Drug Metabolism : Studies on acetaminophen metabolism have shown that it is conjugated with arachidonic acid to form bioactive compounds, highlighting the role of fatty acid conjugation in drug metabolism. This is relevant for understanding the metabolism of similar compounds like this compound (E. Högestätt et al., 2005).
Treatment of Overactive Detrusor : N-(4-amino-2-butynyl)acetamide derivatives, which are chemically related to this compound, have been examined for their inhibitory activity on detrusor contraction (K. Take et al., 1992).
Conformational Studies : Research on the conformational properties of unsymmetrical N-alkyl-N-substituted 2-phenylacetamides, related to this compound, has been conducted to understand their structural characteristics (D. Antonović et al., 1992).
特性
IUPAC Name |
N-(cyclobutylmethyl)-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-11(15)14(10-12-6-5-7-12)13-8-3-2-4-9-13/h2-4,8-9,12H,5-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXFOKZNXPTOTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1CCC1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


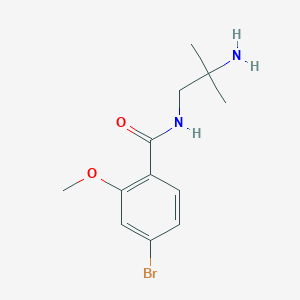

![3-[[2-(2-Chloro-6-fluorophenyl)acetyl]amino]-2,2-dimethylpropanoic acid](/img/structure/B7618402.png)
![1-[[(5-Oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B7618403.png)
